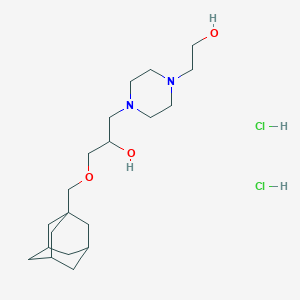

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound belonging to the family of adamantane derivatives Adamantane, known for its stability and unique cage-like structure, serves as the backbone, imparting rigidity and hydrophobicity to the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multi-step procedures. Starting from commercially available adamantane, the steps generally include:

Adamantane Functionalization: : The adamantane core is first functionalized through a hydroxylation process, introducing an -OH group at a specific position. This step often employs oxidative reagents like chromic acid or KMnO4.

Ether Formation: : The hydroxylated adamantane undergoes a substitution reaction with a suitable alkyl halide to form an ether linkage.

Attachment of Piperazine Moiety: : The resulting compound is further reacted with a piperazine derivative under nucleophilic substitution conditions.

Final Functionalization:

Industrial Production Methods

Industrial production employs similar principles but often involves optimization for scale, including the use of continuous reactors and streamlined purification techniques to ensure high yields and purity. Catalytic processes and robust purification steps like crystallization and chromatography are vital.

化学反应分析

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

Oxidation: : Mild oxidation can further functionalize the adamantane ring.

Reduction: : The compound’s hydroxyl groups can be reduced to create different derivatives.

Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.

Common Reagents and Conditions

Oxidation: : Uses reagents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: : Employs agents like LiAlH4 or NaBH4.

Substitution: : Involves alkyl halides, nucleophiles, and bases like NaOH or KOH.

Major Products

Products from these reactions vary based on the functional groups introduced or modified, often yielding novel derivatives with potential enhanced properties.

科学研究应用

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is versatile in scientific research:

Chemistry: : Serves as a scaffold for synthesizing new compounds with varied functional groups.

Biology: : Acts as a molecular probe in biological assays to study cell signaling and receptor interactions.

Medicine: : Investigated for its therapeutic potential in neurological disorders due to the adamantane core.

Industry: : Used in the development of advanced materials with unique physical properties.

作用机制

The compound’s mechanism of action involves interaction with cellular receptors and enzymes. The adamantane core’s rigidity facilitates strong binding to hydrophobic pockets in proteins, while the piperazine and hydroxyethyl groups enhance solubility and binding specificity. These interactions affect molecular pathways, potentially altering biological processes.

相似化合物的比较

Similar Compounds

1-Adamantanol: : Shares the adamantane core but lacks the complex side chains.

Memantine: : An adamantane derivative used in the treatment of Alzheimer's disease, showcasing the therapeutic potential of adamantane-based compounds.

Uniqueness

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its intricate structure combining an adamantane core with piperazine and hydroxyethyl functionalities, which provide a unique set of chemical and biological properties.

生物活性

The compound 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁Cl₂N₃O₃

- Molecular Weight : 396.37 g/mol

The structural features include an adamantane moiety, a piperazine ring, and a hydroxyethyl side chain, which contribute to its unique biological properties.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in cellular processes. For instance, derivatives of piperazine have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission .

- Anticancer Properties : Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, novel piperazine derivatives have shown preferential lethality towards neoplastic cells compared to normal cells, activating pathways leading to apoptosis (programmed cell death) .

- Neuroprotective Effects : The adamantane structure is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been explored for their potential in treating conditions like Alzheimer's disease by inhibiting amyloid peptide aggregation .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of piperazine derivatives similar to the target compound on HL-60 leukemia cells. The results showed significant DNA fragmentation and activation of caspase-3, indicating apoptosis induction .

- Neuroprotective Effects : Research into compounds with adamantane structures has suggested their efficacy in mitigating neurodegeneration by interfering with amyloid-beta aggregation processes, which are implicated in Alzheimer's disease .

属性

IUPAC Name |

1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPSCMXKJFEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。